2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of new compounds using "2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride" as a precursor has been a subject of research, leading to the development of molecules with potential anticancer and antimicrobial activities. For instance, the creation of S-glycosyl and S-alkyl derivatives showcasing significant in vitro anticancer activities against different cancer cell lines (Saad & Moustafa, 2011). Additionally, Schiff bases derived from this compound have been synthesized and evaluated for their antimicrobial properties, demonstrating remarkable activity (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Corrosion Inhibition
The compound has found applications in the field of materials science, specifically in corrosion inhibition. Research into halide-substituted chiral Schiff bases, including derivatives of "2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride," has shown promising results in protecting carbon steel in acidic environments, highlighting its potential in industrial applications (Vikneshvaran & Velmathi, 2019).
Structural Studies
Structural analysis and crystallization studies have also been a focus, with research detailing the crystal structure of "2-amino-3-(1H-indol-3-yl)propanoic acid" derivatives. These studies provide insights into the molecular geometry and potential interactions relevant to pharmaceutical and biochemical research (Jian Li, Zunjun Liang, & X. Tai, 2009).
Fluorescence and Analytical Applications
The derivatization of amino acids, including "2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride," for fluorescence studies, opens avenues for their use in biological assays and analytical chemistry. The coupling of these amino acids with fluorescent reagents has been explored to evaluate their potential in bioassays and diagnostics (Frade, Barros, Moura, & Gonçalves, 2007).
Future Directions
properties
IUPAC Name |
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2.ClH/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16;/h1-3,5,8,14H,4,13H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXYTOLDAIQWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride |
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